molecular formula C62H81N17O13 B1603997 LHRH, Phe(6)- CAS No. 57521-78-5

LHRH, Phe(6)-

Katalognummer: B1603997
CAS-Nummer: 57521-78-5
Molekulargewicht: 1272.4 g/mol
InChI-Schlüssel: YQYQKOPVQDUQLX-HDJHSADSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LHRH, Phe(6)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The phenylalanine residue is introduced at the sixth position during this sequence .

Industrial Production Methods: Industrial production of LHRH, Phe(6)- typically employs automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product undergoes rigorous quality control to confirm its identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions: LHRH, Phe(6)- primarily undergoes enzymatic degradation rather than traditional chemical reactions like oxidation or reduction. The primary degradation pathway involves the cleavage of peptide bonds by proteolytic enzymes .

Common Reagents and Conditions: The enzymatic degradation of LHRH, Phe(6)- occurs in the plasma and various tissues. Proteases such as chymotrypsin and elastase are responsible for breaking down the peptide into smaller oligopeptides .

Major Products Formed: The degradation products of LHRH, Phe(6)- are oligopeptides with a maximum of five amino acids. These fragments do not exhibit any GnRH activity and are further degraded or excreted via the kidneys .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

LHRH, Phe(6)- is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH). The substitution of phenylalanine at position 6 enhances its receptor binding affinity and biological activity compared to native GnRH. This modification allows for more effective modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Reproductive Health

LHRH analogs are widely used in reproductive medicine for:

  • Controlled Ovarian Stimulation : They are utilized in assisted reproductive technologies (ART) to control ovulation timing and enhance fertility outcomes.
  • Treatment of Hormonal Disorders : Conditions such as endometriosis and uterine fibroids are managed using LHRH analogs to suppress estrogen production.

Oncology

The anti-cancer potential of LHRH analogs has been explored extensively:

  • Targeted Chemotherapy : LHRH, Phe(6)- is conjugated with cytotoxic agents for targeted delivery to LHRH receptor-positive tumors. For instance, conjugates with doxorubicin have shown enhanced anti-tumor efficacy while minimizing systemic toxicity .
  • Prostate Cancer Treatment : Studies have demonstrated that LHRH analogs can inhibit prostate cancer cell proliferation by inducing apoptosis .

Case Studies

  • Enteral vs. Parenteral Administration : A study on Goettinger mini

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • Luteinizing hormone-releasing hormone (GnRH)
  • Luteinizing hormone-releasing hormone, D-tryptophan(6)- (LHRH, Trp(6)-)
  • Luteinizing hormone-releasing hormone, D-serine(6)- (LHRH, Ser(6)-)

Uniqueness: The primary distinction between LHRH, Phe(6)- and other GnRH analogues lies in the substitution at the sixth position. This substitution with phenylalanine enhances the compound’s affinity for GnRH receptors, making it a more potent agonist . Additionally, the specific substitution can influence the duration and intensity of LH and FSH release .

Biologische Aktivität

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a crucial role in regulating reproductive hormones. The analog LHRH, Phe(6)-, is a modified form of GnRH that has garnered significant interest due to its enhanced biological activity and therapeutic potential, particularly in oncology.

Chemical Structure and Modifications

LHRH, Phe(6)- features a phenylalanine substitution at the sixth position of the peptide sequence. This modification increases the peptide's receptor affinity and proteolytic stability compared to native GnRH. The structural alteration enhances its biological half-life and overall efficacy as a therapeutic agent.

LHRH analogs, including Phe(6)-, exhibit potent agonistic properties that stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The increased receptor affinity results in a more pronounced physiological response. Research indicates that LHRH, Phe(6)- has a 2.5-fold increase in biological half-life compared to native GnRH due to its resistance to enzymatic degradation .

Table 1: Comparison of Biological Activity

CompoundBiological Half-LifeReceptor AffinityProteolytic Stability
GnRH10-15 minutesBaselineLow
LHRH, Phe(6)-25-37.5 minutesHighModerate
D-Trp3-D-Phe6-GnRH14 minutesModerateHigh

Case Study: Prostate Cancer Treatment

A significant application of LHRH analogs is in the treatment of prostate cancer. In a clinical study involving 32 patients undergoing LHRH agonist therapy, serum testosterone (T) and LH levels were monitored post-therapy cessation. Results showed that LH levels normalized within three months while T levels took an average of 24 months to return to baseline . This delayed recovery underscores the prolonged effects of LHRH analogs like Phe(6)- on hormonal regulation.

Research Findings on Targeted Drug Delivery

Recent studies have explored conjugating LHRH with chemotherapeutic agents such as prodigiosin and paclitaxel. These conjugates demonstrated significantly enhanced cytotoxicity against cancer cells due to specific targeting via LHRH receptors, leading to increased cell death rates compared to unconjugated drugs . The study highlighted that LHRH-conjugated drugs showed improved adhesion forces to tumor cells, indicating their potential for targeted cancer therapies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of LHRH, Phe(6)- indicates that it is less susceptible to renal clearance compared to native GnRH. In studies with rats, only small amounts were excreted in urine, suggesting significant retention within systemic circulation . This property can be advantageous for maintaining therapeutic levels over extended periods.

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQKOPVQDUQLX-HDJHSADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H81N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206131
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57521-78-5
Record name LHRH, Phe(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LHRH, Phe(6)-
Reactant of Route 2
Reactant of Route 2
LHRH, Phe(6)-
Reactant of Route 3
Reactant of Route 3
LHRH, Phe(6)-
Reactant of Route 4
Reactant of Route 4
LHRH, Phe(6)-
Reactant of Route 5
Reactant of Route 5
LHRH, Phe(6)-
Reactant of Route 6
Reactant of Route 6
LHRH, Phe(6)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.